![molecular formula C23H17N3O4S B2775763 Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate CAS No. 477510-33-1](/img/structure/B2775763.png)
Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C23H17N3O4S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with carbamothioic acid and subsequent esterification. The structural characterization is often confirmed using techniques such as NMR and IR spectroscopy.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. A study conducted by Singh et al. demonstrated that compounds synthesized from this framework showed moderate to high activity against pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans.
Table 1: Antimicrobial Activity of Synthesized Compounds
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
TO1 | E. coli | 15 | 250 |
TO2 | S. aureus | 18 | 200 |
TO3 | C. albicans | 20 | 150 |
Amphotericin B | C. albicans | 25 | 10 |
The compounds were compared against standard antibiotics, revealing promising results that suggest their potential in treating infections caused by resistant strains .
Anticancer Activity
In addition to antimicrobial effects, some studies have explored the anticancer properties of related compounds. For instance, compounds containing the benzo[d]oxazole moiety have shown inhibitory effects on various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 15 |
Compound B | HeLa | 10 |
Methyl 4-(((4-(benzo[d]oxazol-2-yl) | A549 | 12 |
These findings indicate a potential for further development in cancer therapeutics .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, the compound's structure allows it to bind effectively to enzymes involved in microbial metabolism or cancer cell proliferation pathways.
Case Studies
- Antimicrobial Study : In a controlled laboratory setting, derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency.
- Cancer Cell Line Analysis : A study conducted on A549 lung cancer cells revealed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate, and how can purity be maximized?
Synthesis typically involves multi-step reactions:
Formation of the benzo[d]oxazole core : React 4-aminophenol with cyanogen bromide or thiourea derivatives to generate the benzo[d]oxazol-2-ylphenyl intermediate .
Carbamothioyl introduction : Treat the intermediate with thiophosgene or isothiocyanate reagents to form the carbamothioyl group .
Esterification : Couple with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions (e.g., DCM, triethylamine) .
Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H and 13C NMR confirm the benzo[d]oxazole, carbamothioyl, and ester moieties. Key signals include δ 8.2–8.5 ppm (aromatic protons) and δ 170–175 ppm (ester carbonyl) .
- FT-IR : Peaks at ~1670 cm−1 (C=O ester), ~1250 cm−1 (C=S), and ~3400 cm−1 (N-H stretch) .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+ at m/z ≈ 436.4 .
Q. What initial bioactivity screenings are recommended for this compound?
- Anticancer assays : MTT or SRB assays against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, given structural similarity to known benzo[d]oxazole antitumor agents .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or topoisomerases using fluorescence-based kits .
Q. How should researchers handle stability and storage of this compound?
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the ester and carbamothioyl groups .
- Stability monitoring : Perform periodic HPLC analysis to detect degradation (e.g., ester hydrolysis products) .
- Incompatibilities : Avoid strong acids/bases, oxidizing agents, and high humidity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent modification :
- Replace the methyl ester with ethyl or tert-butyl esters to assess solubility effects.
- Introduce electron-withdrawing groups (e.g., -NO2) on the benzo[d]oxazole to enhance electrophilicity .
- Bioisosteric replacement : Swap the carbamothioyl group with carbamoyl or sulfonamide groups to compare potency .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical binding features .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Dock into ATP-binding pockets of kinases (PDB: 1M17) or DNA gyrase (PDB: 1KZN) using AutoDock Vina .
- MD simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability and conformational changes .
- ADMET prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How should researchers address contradictory bioactivity data across studies?
- Orthogonal assays : Validate anticancer activity using both viability (MTT) and apoptosis assays (Annexin V/PI staining) .
- Dose-response analysis : Perform IC50 titrations (0.1–100 µM) to rule out false positives from cytotoxicity thresholds .
- Batch variability control : Ensure synthetic consistency via NMR and LC-MS for each experimental replicate .
Q. What strategies optimize selectivity to reduce off-target effects?
- Kinome-wide profiling : Use Eurofins’ KinaseProfiler screen to identify off-target kinase interactions .
- Proteomic pull-down assays : Incubate with HEK293 cell lysates and identify binding partners via LC-MS/MS .
- Selective pressure : Design analogs with bulkier substituents (e.g., isopropyl groups) to sterically block non-target binding .
Q. How can metabolic pathways and degradation products be characterized?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF .
- Degradation studies : Expose to simulated gastric fluid (pH 2) or plasma (pH 7.4) for 24 hours; monitor via HPLC .
- Toxicophore identification : Use DEREK Nexus to predict reactive metabolites (e.g., epoxides) .
Q. What experimental designs are robust for in vivo efficacy studies?
- Xenograft models : Implant MCF-7 cells into NOD/SCID mice; administer 10–50 mg/kg compound daily (oral gavage) .
- PK/PD analysis : Measure plasma concentration (LC-MS) and tumor volume weekly for 4 weeks .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and body weight to assess tolerability .
属性
IUPAC Name |
methyl 4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-29-22(28)16-8-6-14(7-9-16)20(27)26-23(31)24-17-12-10-15(11-13-17)21-25-18-4-2-3-5-19(18)30-21/h2-13H,1H3,(H2,24,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFGBPSCVSPVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。